B1578755 beta-Amyloid (1-9)

beta-Amyloid (1-9)

カタログ番号: B1578755
分子量: 1033
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (1-9) is a useful research compound. Molecular weight is 1033. The purity is usually 95%.
BenchChem offers high-quality beta-Amyloid (1-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (1-9) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Alzheimer's Disease Pathogenesis

Beta-Amyloid (1-9) is part of the amyloid precursor protein (APP) processing pathway, where it plays a crucial role in the formation of amyloid plaques, a hallmark of Alzheimer's disease. Studies have shown that the accumulation and aggregation of beta-amyloid peptides lead to synaptic failure and neurodegeneration, contributing to cognitive decline associated with AD .

Diagnostic Applications

Beta-Amyloid (1-9) serves as a critical biomarker for the early detection of Alzheimer's disease. The development of imaging techniques such as positron emission tomography (PET) allows researchers to visualize amyloid deposition in living subjects, providing insights into disease progression.

Imaging Techniques

  • Pittsburgh Compound B (PIB) : This radioligand binds specifically to beta-amyloid aggregates, enabling visualization of amyloid plaques in the brain .
  • Cerebrospinal Fluid (CSF) Analysis : Measuring levels of beta-amyloid peptides in CSF can help differentiate between normal aging and pathological states like AD .

Therapeutic Applications

The therapeutic potential of targeting beta-Amyloid (1-9) has led to the development of various treatment strategies aimed at reducing amyloid burden in patients with Alzheimer's disease.

Monoclonal Antibodies

Several monoclonal antibodies targeting beta-amyloid aggregates have been developed:

  • Aducanumab : Approved by the FDA for its ability to reduce amyloid plaques in patients with early AD .
  • Lecanemab : Another monoclonal antibody that has shown promise in reducing amyloid levels and improving cognitive function .

BACE Inhibitors

Beta-site APP cleaving enzyme 1 (BACE1) inhibitors are designed to block the production of beta-amyloid:

  • LY2886721 : A BACE inhibitor that demonstrated reduced levels of Aβ40 and Aβ42 but faced challenges related to toxicity during clinical trials .

Case Studies and Research Findings

Several studies illustrate the applications and implications of beta-Amyloid (1-9):

StudyFindingsImplications
Cai et al. (2001)Knockout of BACE1 eliminated Aβ secretion in miceHighlights the role of BACE1 in Aβ production
Klunk et al. (2004)PIB binding correlates with cognitive declineSupports PIB as a diagnostic tool for AD
van Dyck et al. (2022)Lecanemab reduced amyloid levels and cognitive declineValidates antibody therapies targeting Aβ

特性

分子量

1033

配列

DAEFRHDSG

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。